(R)-Etodolac

Catalog No.
S576911
CAS No.
87226-41-3
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Etodolac

CAS Number

87226-41-3

Product Name

(R)-Etodolac

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Synonyms

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid; (-)-(R)-Etodolac; (-)-Etodolac; (-)-Etodolic Acid; R-Etodolac; RAK 593; SDX 101;

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O

(R)-Etodolac is a nonsteroidal anti-inflammatory drug, specifically the R-enantiomer of etodolac. It is characterized by the chemical formula C17H21NO3C_{17}H_{21}NO_{3} and a molar mass of approximately 287.36 g/mol. This compound was patented in 1971 and received approval for medical use in 1985, with its introduction to the U.S. market occurring in 1991. Unlike its S-enantiomer, which exhibits significant cyclooxygenase inhibition, (R)-etodolac is largely considered inactive regarding this mechanism but has been noted to inhibit beta-catenin levels in certain cancer cell lines .

(R)-Etodolac itself lacks pharmacological activity. The therapeutic effects of etodolac are attributed solely to the (S)-enantiomer, which works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 plays a role in the production of prostaglandins, which are involved in inflammation, pain, and fever [].

Wnt signaling plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in several diseases, including cancer and inflammatory conditions. Studies have shown that R-etodolac can effectively inhibit Wnt signaling through interaction with Frizzled receptors, thereby offering a potential therapeutic avenue for these diseases [].

R-Etodolac and Gastrointestinal Safety

Interestingly, research also suggests a potential advantage of R-etodolac related to its gastrointestinal safety profile. While S-etodolac exhibits ulcerogenic activity at high doses, R-etodolac does not and may even offer protective effects against gastric damage []. This distinct characteristic of R-etodolac stands in contrast to the established gastrointestinal side effects associated with many NSAIDs, potentially paving the way for safer pain management strategies.

Primarily through its role as a precursor in the synthesis of other compounds. The synthesis of etodolac involves cyclization reactions that form an indole ring fused with a tetrahydropyran structure. Notably, (R)-etodolac itself does not exhibit significant reactivity in cyclooxygenase pathways but is involved in metabolic transformations that can affect inflammatory responses indirectly .

(R)-Etodolac has been studied for its biological activities, particularly concerning its interaction with nuclear receptors. Research indicates that it binds to retinoid X receptor alpha (RXRα), inhibiting its transcriptional activity and promoting degradation via the ubiquitin-proteasome pathway . Although primarily recognized for its anti-inflammatory properties through its S-enantiomer, (R)-etodolac's unique interactions suggest potential roles in cancer biology and cellular signaling pathways .

The synthesis of (R)-etodolac typically involves several steps:

  • Starting Materials: The process begins with acetic acid derivatives and other reagents to form the initial structures.
  • Cyclization: The formation of the indole ring occurs through cyclization reactions involving tetrahydropyran.
  • Purification: The resulting product undergoes purification processes such as crystallization or chromatography to isolate the desired R-enantiomer.

These methods are crucial for obtaining high-purity (R)-etodolac suitable for research or therapeutic applications .

(R)-Etodolac's primary applications lie within the pharmaceutical domain, particularly as a nonsteroidal anti-inflammatory agent. While it is not typically used alone due to its inactivity against cyclooxygenase enzymes, it may serve as a research tool for studying inflammatory pathways and receptor interactions. Its unique properties may also lend themselves to potential applications in oncology, particularly concerning beta-catenin modulation .

Interaction studies of (R)-etodolac have revealed significant findings regarding its effects on various biological systems:

  • Nuclear Receptors: As mentioned, it interacts with RXRα, indicating potential implications for gene regulation and signaling pathways.
  • Drug Interactions: It has been reported to interact with other medications, such as anticoagulants and certain antidepressants, necessitating caution in co-administration due to increased risks of adverse effects .
  • Metabolic Pathways: Its role in modulating lipid mediators from polyunsaturated fatty acids suggests broader implications for inflammatory responses .

Several compounds share structural or functional similarities with (R)-etodolac. Here are some notable comparisons:

Compound NameStructure TypeCyclooxygenase ActivityUnique Features
Etodolac (S-enantiomer)Nonsteroidal anti-inflammatory drugStrong inhibitorPreferential COX-2 selectivity
CelecoxibSulfonamide nonsteroidal anti-inflammatory drugSelective inhibitorCOX-2 selective, used for pain relief
IbuprofenPropionic acid derivativeNon-selectiveCommon over-the-counter analgesic
NaproxenPropionic acid derivativeNon-selectiveLonger half-life compared to ibuprofen

(R)-Etodolac's uniqueness lies primarily in its inactivity against cyclooxygenases while still influencing other biological pathways, making it an interesting subject for further research into alternative therapeutic mechanisms .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

287.15214353 g/mol

Monoisotopic Mass

287.15214353 g/mol

Heavy Atom Count

21

UNII

Y1RAH31T6K

Other CAS

848873-99-4

Metabolism Metabolites

(-)-etodolac has known human metabolites that include 7-Hydroxyetodolac and 6-Hydroxyetodolac.

Wikipedia

(R)-etodolac

Dates

Modify: 2023-08-15

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